molecular formula C8H16ClN B6208565 3-ethyl-1-azaspiro[3.3]heptane hydrochloride CAS No. 2731014-40-5

3-ethyl-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B6208565
CAS No.: 2731014-40-5
M. Wt: 161.7
InChI Key:
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Description

3-ethyl-1-azaspiro[3.3]heptane hydrochloride is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of scalable and efficient reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    N-oxides: Formed through oxidation reactions.

    Reduced Spiro Compounds: Resulting from reduction reactions.

    Substituted Azaspiro Compounds: Produced via nucleophilic substitution reactions.

Scientific Research Applications

3-ethyl-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound is known to mimic the piperidine ring, which is a common structural motif in many bioactive molecules. This mimicry allows it to interact with similar biological targets, such as neurotransmitter receptors and ion channels, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    1-azaspiro[3.3]heptane: A closely related compound with similar structural features but without the ethyl group.

    2-azaspiro[3.3]heptane: Another isomer with the nitrogen atom positioned differently within the ring system.

Uniqueness

3-ethyl-1-azaspiro[3.3]heptane hydrochloride is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This modification can enhance its lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications .

Properties

CAS No.

2731014-40-5

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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